Galanganone B
Overview
Description
Galanganone B is a natural product primarily found in the rhizomes of Alpinia galanga, a plant native to Southeast AsiaThis compound has garnered attention due to its potential biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Galanganone B can be synthesized through various organic synthesis methods. One common approach involves the Claisen-Schmidt condensation reaction between appropriate aromatic aldehydes and ketones under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted in a solvent like ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound often involves extraction from the rhizomes of Alpinia galanga. The extraction process includes steam distillation or solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate. The crude extract is then subjected to further purification steps, such as column chromatography, to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Galanganone B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydrochalcones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydrochalcones.
Substitution: Halogenated derivatives
Scientific Research Applications
Galanganone B has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and inflammatory disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of Galanganone B involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These interactions result in the regulation of inflammatory responses, cell proliferation, and apoptosis. Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Galanganone B is structurally similar to other chalcones, such as Galanganone A and Galanganone C, which are also isolated from Alpinia galanga. this compound is unique due to its specific long-chain alkylphenol moiety, which contributes to its distinct biological activities. Other similar compounds include:
Galanganone A: Another chalcone with a different alkylphenol structure.
Galanganone C: Similar to this compound but with variations in the alkyl chain length and functional groups
Properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40O6/c1-3-4-5-6-7-8-9-10-11-12-28(25-16-20-27(36)21-17-25)32-30(38)23-31(40-2)33(34(32)39)29(37)22-15-24-13-18-26(35)19-14-24/h11-23,28,35-36,38-39H,3-10H2,1-2H3/b12-11+,22-15+/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLDQJNCARJUPM-RECGWBGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/[C@@H](C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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